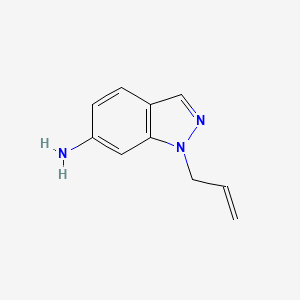

1-(prop-2-en-1-yl)-1H-indazol-6-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-enylindazol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-2-5-13-10-6-9(11)4-3-8(10)7-12-13/h2-4,6-7H,1,5,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGYJOOZQDHMCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(C=CC(=C2)N)C=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 1 Prop 2 En 1 Yl 1h Indazol 6 Amine

Reactivity Profile of the Indazole Core

The indazole ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. The presence of the powerfully electron-donating amino group at the C6 position further activates the benzene (B151609) ring portion of the core, while the N1-allyl group influences the electronic properties of the pyrazole (B372694) ring.

Electrophilic Aromatic Substitution: The indazole nucleus generally undergoes electrophilic substitution at the C3, C5, and C7 positions. chemicalbook.com In the case of 1-(prop-2-en-1-yl)-1H-indazol-6-amine, the 6-amino group acts as a strong activating, ortho-, para-directing group. Consequently, electrophilic attack is strongly favored at the C5 and C7 positions, which are ortho to the amine. Standard electrophilic substitution reactions such as halogenation, nitration, and sulfonation would be expected to yield predominantly 5- and 7-substituted products. The C3 position, while electronically accessible, is less activated than the C5 and C7 positions due to the influence of the 6-amino group.

Nucleophilic Substitution: Nucleophilic aromatic substitution on the indazole core is generally difficult and requires the presence of strong electron-withdrawing groups (such as a nitro group) to activate the ring. Given that the subject molecule contains a potent electron-donating amino group, the indazole core is deactivated towards nucleophilic attack, and such reactions are not typically observed under standard conditions.

The synthesis of this compound itself relies on the selective alkylation of 1H-indazol-6-amine at the N1 position. The alkylation of an unsubstituted indazole can lead to a mixture of N1 and N2 isomers, as both nitrogen atoms possess lone pairs of electrons and can act as nucleophiles. The ratio of these products is highly dependent on reaction conditions.

The 1H-tautomer of indazole is generally considered to be thermodynamically more stable than the 2H-tautomer. chemicalbook.com This thermodynamic preference often favors the formation of N1-substituted products, particularly under conditions that allow for equilibration. Kinetically controlled reactions, however, can sometimes favor the N2 isomer. The regioselectivity of N-alkylation is influenced by several factors, including the choice of base, solvent, electrophile, and the nature of substituents on the indazole ring. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) is a promising system for achieving high N1 selectivity.

| Factor | Favors N1-Substitution | Favors N2-Substitution | Rationale |

|---|---|---|---|

| Base/Solvent System | NaH in THF; Cs₂CO₃ in polar aprotic solvents (e.g., DMF) | K₂CO₃ in DMF (can give mixtures); Certain phase-transfer conditions | The counter-ion of the base can coordinate with the indazole nitrogens, influencing the nucleophilicity of each. Solvent polarity affects the stability of the intermediate indazolide anion. |

| Substituents | Electron-withdrawing groups at C3 can favor N1 alkylation. | Sterically bulky groups at C7 can direct substitution to the more accessible N2 position. | Electronic effects alter the electron density at N1 and N2, while steric hindrance can block access to the N1 position. |

| Reaction Control | Thermodynamic control (higher temperatures, longer reaction times) | Kinetic control (lower temperatures, strong non-coordinating bases) | The N1-substituted product is often the more thermodynamically stable isomer. The N2 position can be more kinetically accessible under certain conditions. |

The indazole ring is generally stable. However, under specific conditions, N-substituted indazoles can undergo ring-opening. In the presence of a strong base, N-protected indazoles are known to be susceptible to a ring-opening isomerization, which results in the formation of o-aminobenzonitrile derivatives. acs.orgresearchgate.net This reaction proceeds via deprotonation at the C3 position, followed by cleavage of the N-N bond. However, indazoles with a free N-H bond (unprotected indazoles) are typically deprotonated at the nitrogen atom, forming a stable indazolide anion that is resilient to this type of ring-opening. acs.orgresearchgate.net

While less common, rearrangements of more complex indazole systems have been documented. For example, certain 2-(2-aminoethyl)-1-aryl-3,4-dihydropyrazino[1,2-b]indazole-2-ium 6-oxides have been shown to rearrange to 2,3-dihydro-1H-imidazo[1,2-b]indazoles under mild conditions. acs.org Such rearrangements are highly substrate-specific and not considered a general reactivity pattern for simple 1-allyl-indazoles.

Reactions Involving the Prop-2-en-1-yl Group

The allyl group at the N1 position is a versatile handle for further functionalization, offering a reactive olefinic double bond and an allylic C-H bond.

The double bond of the prop-2-en-1-yl group can undergo a wide variety of classic addition reactions.

Hydrogenation: The double bond can be readily reduced to a single bond to yield 1-propyl-1H-indazol-6-amine. This is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. rsc.orgrsc.org It is noteworthy that conditions used for the reduction of a nitro group to an amine (a common synthetic route to the title compound) can sometimes simultaneously reduce the allyl double bond if not carefully controlled. nih.gov

Epoxidation: The alkene can be converted to an epoxide using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or through metal-catalyzed systems using oxidants like hydrogen peroxide or tert-butyl hydroperoxide. wikipedia.orglibretexts.org The proximity of the indazole ring's heteroatoms may influence the facial selectivity of the epoxidation.

Cycloaddition: The allyl group can participate as the 2π-electron component in cycloaddition reactions. For example, it can undergo [4+2] Diels-Alder reactions with suitable dienes or [3+2] dipolar cycloadditions with 1,3-dipoles such as azides or nitrile oxides to form more complex heterocyclic systems fused or linked to the indazole core. uchicago.edulibretexts.org

| Reaction Type | Typical Reagents | Product Functional Group |

|---|---|---|

| Hydrogenation | H₂, Pd/C or PtO₂ | Alkane (Propyl group) |

| Epoxidation | m-CPBA, H₂O₂, Ti(OⁱPr)₄ | Epoxide (Oxirane) |

| Dihydroxylation | OsO₄ (catalytic), NMO; or cold, dilute KMnO₄ | Diol |

| Halogenation | Br₂, Cl₂, NBS | Dihalide |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Primary Alcohol |

| [3+2] Dipolar Cycloaddition | Ozone (O₃), Azides (RN₃), Nitrones | Various five-membered heterocycles |

The allylic position (the CH₂ group attached to the indazole nitrogen) is also a site of potential reactivity.

Allylic Oxidation: The C-H bonds at the allylic position are weaker than typical sp³ C-H bonds and can be selectively oxidized. wikipedia.org Reagents such as selenium dioxide (SeO₂) or chromium-based oxidants can introduce a hydroxyl group or a carbonyl group at this position. Modern biocatalytic methods using enzymes like cytochrome P450s also offer a green alternative for selective allylic hydroxylation. nih.gov

Allylic Rearrangements: The allyl group can participate in several named rearrangement reactions. The Tsuji-Trost reaction , a palladium-catalyzed allylic substitution, could be employed if the allyl group were first converted to a derivative with a suitable leaving group (e.g., an acetate). wikipedia.orgorganic-chemistry.org This would allow for the substitution of the indazole moiety onto a different nucleophile. Furthermore, rearrangements analogous to the Claisen rearrangement or the Overman rearrangement could be envisioned under specific synthetic contexts, although these typically involve allyl ethers or allyl alcohols, respectively. wikipedia.orgorganic-chemistry.org The Overman rearrangement, for instance, is a researchgate.netresearchgate.net-sigmatropic rearrangement of allylic trichloroacetimidates to provide allylic amines, representing a powerful method for nitrogen introduction. nrochemistry.com

Chemical Modifications of the C-6 Amine Moiety

The primary amine at the C-6 position of the 1-(prop-2-en-1-yl)-1H-indazole core is a versatile functional group that serves as a key handle for a variety of chemical modifications. Its nucleophilic character allows for the introduction of diverse substituents, enabling the synthesis of a wide array of derivatives. These modifications are instrumental in modulating the compound's physicochemical properties and exploring its potential in various chemical contexts.

Acylation and Sulfonamidation Reactions

The C-6 amine of this compound readily undergoes acylation and sulfonamidation, reactions that are fundamental in synthetic organic chemistry for the formation of stable amide and sulfonamide linkages, respectively.

Acylation Reactions:

Acylation of the 6-amino group can be achieved using various acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base to neutralize the acid byproduct. For instance, treatment of 6-aminoindazole derivatives with an excess of acetic anhydride (B1165640) in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as dichloromethane (B109758) (DCM) leads to the corresponding N-acetylated product. rsc.orgnih.gov This reaction proceeds smoothly at room temperature, yielding the stable amide derivative. rsc.orgnih.gov The general scheme for this transformation involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent.

Sulfonamidation Reactions:

Similarly, the C-6 amine can be converted into a sulfonamide by reaction with a sulfonyl chloride (e.g., arylsulfonyl chlorides) in the presence of a base like pyridine. nih.gov The reaction involves the nucleophilic amine attacking the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. This reaction is exemplified by the synthesis of N-[6-indazolyl]arylsulfonamides, which are prepared by coupling the 6-aminoindazole with the corresponding arylsulfonyl chloride. nih.gov These sulfonamide derivatives are of significant interest in medicinal chemistry.

The table below summarizes representative acylation and sulfonamidation reactions applicable to the 6-aminoindazole scaffold.

| Reaction Type | Reagents & Conditions | Product Type | Reference |

| Acetylation | Acetic anhydride, Triethylamine, Dichloromethane, Room Temperature | N-(1-(prop-2-en-1-yl)-1H-indazol-6-yl)acetamide | rsc.orgnih.gov |

| Sulfonamidation | Arylsulfonyl chloride, Pyridine | N-(1-(prop-2-en-1-yl)-1H-indazol-6-yl)arylsulfonamide | nih.gov |

Formation of Schiff Bases and Imine Derivatives

The primary amine at the C-6 position is a suitable nucleophile for condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases or imines. ekb.eg This reaction is typically acid-catalyzed and involves the reversible formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond characteristic of an imine. ekb.eg

The synthesis of Schiff bases from heterocyclic amines is a well-established synthetic route. researchgate.netnih.govalayen.edu.iq For this compound, the reaction with a substituted aromatic aldehyde in a suitable solvent like ethanol, often with refluxing, would be expected to yield the corresponding N-benzylidene-1-(prop-2-en-1-yl)-1H-indazol-6-amine derivative. ekb.egorientjchem.org The versatility of this reaction allows for the introduction of a wide range of substituents on the phenyl ring of the aldehyde, thereby enabling the synthesis of a diverse library of imine derivatives. These derivatives have found applications in various fields, including coordination chemistry and materials science. researchgate.net

The general reaction for the formation of a Schiff base is depicted below:

This compound + R-CHO ⇌ N-((E)-R-ylidene)-1-(prop-2-en-1-yl)-1H-indazol-6-amine + H₂O

| Carbonyl Compound | Reaction Conditions | Product Type | Reference |

| Aromatic Aldehydes | Ethanol, Reflux, Acid catalyst (optional) | Imine (Schiff Base) | ekb.egorientjchem.org |

| Aromatic Ketones | Toluene, Dean-Stark trap, Acid catalyst | Imine (Schiff Base) | nih.gov |

Urea (B33335), Thiourea (B124793), and Amide Bond Formation

The nucleophilic nature of the C-6 amine allows for its derivatization into ureas, thioureas, and amides, which are important functional groups in medicinal and materials chemistry. nih.gov

Urea and Thiourea Formation:

Urea derivatives can be synthesized by the reaction of the amine with isocyanates. ias.ac.inresearchgate.net The nitrogen of the amino group attacks the electrophilic carbon of the isocyanate, leading to the formation of an N,N'-disubstituted urea. Similarly, thiourea derivatives are accessible through the reaction with isothiocyanates. ias.ac.inresearchgate.netuea.ac.uk These reactions are generally straightforward and proceed under mild conditions. The synthesis of urea and thiourea derivatives of various heterocyclic cores has been widely reported. ias.ac.inuea.ac.uk

Amide Bond Formation:

Beyond the acylation reactions mentioned previously, amide bond formation can also be achieved through coupling reactions with carboxylic acids. These reactions typically require the use of a coupling agent, such as a carbodiimide (B86325) (e.g., EDC·HCl), to activate the carboxylic acid for nucleophilic attack by the amine. rsc.org This method is a cornerstone of peptide synthesis and is broadly applicable to the formation of amides from a wide range of amines and carboxylic acids. nih.govrsc.orgyoutube.com The reaction is often carried out in an aprotic solvent in the presence of a base.

The table below outlines the general strategies for these transformations.

Stability and Degradation Pathways

The stability of this compound is determined by the chemical resilience of its constituent parts: the indazole ring, the N-allyl group, and the C-6 amino group. While the indazole core is a relatively stable aromatic system, the exocyclic functional groups can be susceptible to degradation under certain conditions. nih.govaustinpublishinggroup.com

The indazole ring itself is generally stable to a range of chemical conditions. However, like many heterocyclic systems, it can be susceptible to degradation under harsh acidic or basic conditions, or in the presence of strong oxidizing or reducing agents. The stability of heterocyclic compounds can be influenced by the nature and position of substituents. researchgate.netnih.gov

The N-allyl group introduces a site of unsaturation, which could be a potential locus for degradation. The double bond is susceptible to oxidation, which could lead to the formation of epoxides, diols, or cleavage of the carbon-carbon double bond under strong oxidizing conditions. It may also be susceptible to isomerization or other rearrangements under certain catalytic conditions.

The C-6 amino group is a primary aromatic amine and, as such, is susceptible to oxidation. Exposure to air and light, especially in the presence of metal ions, can lead to the formation of colored degradation products through oxidative coupling reactions. It can also undergo diazotization in the presence of nitrous acid, which can lead to a variety of subsequent reactions.

While specific studies on the degradation pathways of this compound are not extensively documented in the literature, potential degradation pathways can be inferred from the known reactivity of its functional groups.

| Functional Group | Potential Degradation Pathway | Conditions |

| Indazole Ring | Ring opening/decomposition | Harsh acid/base, strong oxidizing/reducing agents |

| N-Allyl Group | Oxidation of the double bond | Strong oxidizing agents (e.g., peroxides, permanganate) |

| C-6 Amino Group | Oxidation | Air, light, oxidizing agents |

| C-6 Amino Group | Diazotization | Nitrous acid (from nitrite (B80452) and acid) |

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For a complete structural assignment of 1-(prop-2-en-1-yl)-1H-indazol-6-amine, a combination of one-dimensional (¹H, ¹³C, ¹⁵N) and two-dimensional NMR experiments is essential.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of hydrogen atoms within a molecule. In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the indazole ring, the allyl group, and the amine group.

The aromatic region of the spectrum would display signals corresponding to the protons on the indazole core. The chemical shifts and coupling patterns of these protons are crucial for confirming the substitution pattern. For instance, the protons on the benzene (B151609) ring portion of the indazole would exhibit characteristic splitting patterns (e.g., doublets, triplets) depending on their neighboring protons.

The allyl group would present a unique set of signals:

A multiplet for the methine proton (-CH=).

Two distinct signals for the terminal vinyl protons (=CH₂), often showing complex splitting due to both geminal and vicinal coupling.

A doublet for the methylene (B1212753) protons (-CH₂-N) adjacent to the nitrogen atom of the indazole ring.

The protons of the primary amine (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound (Note: These are predicted values and may vary in experimental conditions.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Indazole H-3 | 7.8 - 8.2 | s |

| Indazole H-4 | 7.4 - 7.7 | d |

| Indazole H-5 | 6.7 - 7.0 | dd |

| Indazole H-7 | 6.9 - 7.2 | d |

| Allyl -CH= | 5.8 - 6.2 | m |

| Allyl =CH₂ (trans) | 5.1 - 5.4 | d |

| Allyl =CH₂ (cis) | 5.0 - 5.3 | d |

| Allyl -CH₂-N | 4.8 - 5.1 | d |

| Amine -NH₂ | 3.5 - 5.0 | br s |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. The spectrum would show signals for the aromatic carbons of the indazole ring, as well as for the carbons of the allyl group. The carbon attached to the amino group would be significantly shifted due to the electronegativity of nitrogen.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values and may vary in experimental conditions.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Indazole C-3 | 130 - 135 |

| Indazole C-3a | 120 - 125 |

| Indazole C-4 | 115 - 120 |

| Indazole C-5 | 105 - 110 |

| Indazole C-6 | 140 - 145 |

| Indazole C-7 | 100 - 105 |

| Indazole C-7a | 135 - 140 |

| Allyl -CH= | 130 - 135 |

| Allyl =CH₂ | 115 - 120 |

| Allyl -CH₂-N | 50 - 55 |

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a powerful tool for characterizing the nitrogen atoms within a molecule. Although less sensitive than ¹H NMR, it provides direct information about the electronic environment of the nitrogen atoms. For this compound, three distinct nitrogen signals would be expected: one for each of the two nitrogen atoms in the indazole ring (N-1 and N-2) and one for the nitrogen of the exocyclic amine group. The chemical shifts would help to confirm the N-1 substitution of the allyl group, as the chemical shifts for N-1 and N-2 substituted indazoles are known to be different. ipb.ptacs.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. It would be used to trace the connectivity within the allyl group and the aromatic protons of the indazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is essential for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is crucial for establishing the connectivity between different fragments of the molecule, for example, confirming the attachment of the allyl group to the N-1 position of the indazole ring and the position of the amine group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. It can provide valuable information about the three-dimensional structure and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. For this compound (C₁₀H₁₁N₃), the molecular weight is 173.22 g/mol .

In a typical mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 173. Under soft ionization conditions, such as electrospray ionization (ESI), the protonated molecule ([M+H]⁺) would be prominent at m/z 174. researchgate.net The fragmentation pattern upon ionization can provide structural confirmation. Expected fragmentation could involve the loss of the allyl group or cleavage of the indazole ring system, leading to characteristic fragment ions.

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct / Fragment | Predicted m/z | Description |

| [M+H]⁺ | 174.1026 | Protonated molecule |

| [M+Na]⁺ | 196.0845 | Sodium adduct |

| [M]⁺ | 173.0947 | Molecular ion |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

Table 4: Expected Infrared (IR) Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Vibration |

| N-H (amine) | 3300 - 3500 | Symmetric and asymmetric stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (alkene) | 3000 - 3100 | Stretching |

| C-H (alkane) | 2850 - 3000 | Stretching |

| C=C (alkene) | 1640 - 1680 | Stretching |

| C=C (aromatic) | 1450 - 1600 | Stretching |

| C-N | 1250 - 1350 | Stretching |

| N-H (amine) | 1550 - 1650 | Bending |

The presence of a primary amine would be indicated by a pair of bands in the N-H stretching region. The various C-H stretches would confirm the presence of aromatic, alkene, and alkane moieties. The C=C stretching vibrations would further corroborate the presence of the aromatic ring and the allyl group.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

While the specific crystal structure of this compound is not publicly available, significant insights into its molecular conformation and crystal packing can be derived from the analysis of closely related structures. A key example is the crystal structure of 3-{1-[(1-allyl-1H-indazol-6-yl)amino]ethylidene}-6-methyl-2H-pyran-2,4(3H)-dione, which contains the identical 1-allyl-1H-indazol-6-amine core (allyl is a common name for the prop-2-en-1-yl group). nih.govnih.gov

In this related structure, the indazole ring system, composed of the fused five- and six-membered rings, is nearly planar. nih.gov This planarity is a common feature of the indazole scaffold. The allyl (prop-2-en-1-yl) group attached to the N1 position of the indazole ring is observed to be nearly perpendicular to the plane of the indazole ring system. nih.govresearchgate.net For instance, in the analogue 1-allyl-6-nitro-1H-indazole, the torsion angle C9–C8–N1–C7 is reported as 88.9 (2)°, indicating a staggered conformation relative to the ring. nih.gov This perpendicular orientation minimizes steric hindrance between the substituent and the bicyclic core.

The crystal packing of such indazole derivatives is typically governed by a combination of hydrogen bonding and π-stacking interactions. In amino-substituted indazoles, the amino group is a potent hydrogen bond donor. It is expected that in the crystal lattice of this compound, intermolecular N-H···N hydrogen bonds would be a dominant feature, linking molecules into dimers or extended networks. nih.gov Additionally, weak C-H···O or C-H···π interactions can further stabilize the three-dimensional crystal packing. nih.govresearchgate.net The planar indazole rings are also likely to participate in slipped π-stacking interactions, which are common in aromatic heterocyclic compounds.

| Parameter | Value |

|---|---|

| Chemical Formula | C18H17N3O3 |

| Formula Weight | 335.35 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.1234 (2) |

| b (Å) | 10.5678 (3) |

| c (Å) | 15.2345 (4) |

| β (°) | 94.567 (1) |

| Volume (Å3) | 1622.31 (7) |

| Z | 4 |

Vibrational Spectroscopy (e.g., Raman Spectroscopy)

Vibrational spectroscopy, particularly Raman spectroscopy, provides detailed information about the molecular vibrations and thus the structural fingerprint of a compound. While a specific Raman spectrum for this compound is not documented in the cited literature, the expected spectral features can be inferred from studies on the parent 1H-indazole and its derivatives. nih.gov

The Raman spectrum would be characterized by several distinct regions:

Indazole Ring Vibrations: The core indazole ring will exhibit a series of characteristic bands. These include aromatic C-H stretching vibrations typically observed above 3000 cm⁻¹, and a complex pattern of ring stretching and deformation modes in the 1600-1000 cm⁻¹ fingerprint region.

Amine Group Vibrations: The 6-amino group will contribute specific vibrational modes. The N-H stretching vibrations are expected in the 3400-3200 cm⁻¹ region. The NH₂ scissoring mode should appear around 1650-1580 cm⁻¹.

Prop-2-en-1-yl (Allyl) Group Vibrations: The allyl substituent will show characteristic bands for the vinyl group, including the =C-H stretching vibrations above 3000 cm⁻¹, the C=C stretching vibration around 1645 cm⁻¹, and various C-H bending modes.

Surface-Enhanced Raman Spectroscopy (SERS) studies on 1H-indazole have shown that the molecule adsorbs onto silver surfaces via the nitrogen atoms and the π-system of the ring. nih.gov This interaction leads to significant enhancement and shifts of the Raman bands, providing insights into the molecule's orientation on a surface. nih.gov Similar principles would apply to this compound, where the interaction with a metal surface would likely involve both the indazole nitrogens and the amino group. Computational methods, such as Density Functional Theory (DFT) calculations, are often employed to aid in the assignment of vibrational modes for indazole compounds. nih.gov

Chiroptical Spectroscopy (if applicable to chiral derivatives)

The parent molecule, this compound, is achiral and therefore does not exhibit chiroptical properties such as electronic circular dichroism (ECD) or vibrational circular dichroism (VCD). However, chiroptical spectroscopy would become a critical analytical tool for the stereochemical characterization of its chiral derivatives.

Chirality could be introduced into the molecule, for example, by modifying the prop-2-en-1-yl side chain to include a stereocenter. In such cases, VCD spectroscopy would be a powerful technique for determining the absolute configuration of the chiral molecule in solution. researchgate.netnih.gov VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. researchgate.net By comparing the experimental VCD spectrum with spectra predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously assigned. rsc.org

Interestingly, even achiral molecules like 1H-indazole can crystallize in non-centrosymmetric, chiral space groups, leading to a chiral solid-state structure. rsc.org This phenomenon, known as supramolecular chirality, arises from specific intermolecular packing arrangements, such as helical chains. rsc.org In such cases, solid-state VCD could be used to probe the absolute configuration of the crystalline form. rsc.orgnih.gov

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for investigating the electronic properties of molecules.

Molecular Dynamics (MD) Simulations and Conformational Analysis

While the indazole core is rigid, the N1-substituent (prop-2-en-1-yl group) and the C6-amine group have rotational freedom. Molecular dynamics (MD) simulations could be performed to explore the conformational landscape of the molecule over time. This would reveal the most stable orientations of the side chains and provide insight into the molecule's flexibility, which is often important for its interaction with biological targets. Such studies are commonly applied to new series of potential drug candidates to understand their dynamic behavior. researchgate.net

Molecular Docking and Ligand-Target Interaction Modeling

The 6-aminoindazole scaffold is a component of many biologically active molecules, including kinase inhibitors. Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a target protein or enzyme.

Affinity Scoring and Virtual Screening Applications

In computational drug discovery, virtual screening is a key technique used to identify promising lead compounds from large libraries of molecules. This process often involves docking simulations where candidate molecules are computationally placed into the binding site of a biological target, such as a protein or enzyme. The binding affinity is then estimated using a scoring function, which calculates a score representing the strength of the interaction.

For a compound like 1-(prop-2-en-1-yl)-1H-indazol-6-amine, this process would involve docking it against various potential targets. The affinity score would be calculated based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic forces between the molecule and the target's active site. A lower (more negative) binding energy score typically indicates a more favorable interaction. These scores would be used to rank it against other compounds in a virtual library, prioritizing it for further experimental testing if it scores highly. Without specific studies, no such data can be presented.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry provides powerful tools for understanding the detailed mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimental means alone.

Transition State Characterization and Activation Energy Calculations

To understand the synthesis or reactivity of this compound, quantum mechanical calculations could be employed to map out the potential energy surface of a reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them.

The transition state represents the highest energy point along the reaction coordinate. By calculating the energy difference between the reactants and the transition state, the activation energy (Ea) can be determined. A lower activation energy implies a faster reaction rate. For example, in the N-alkenylation of 6-aminoindazole to form the target compound, computational methods could clarify whether the reaction proceeds via an SN2 or an alternative pathway by locating the respective transition states and comparing their activation energies. No published studies have performed these calculations for this specific reaction.

Solvent Effects on Reaction Pathways

The choice of solvent can significantly influence reaction rates and outcomes. Computational models can simulate these effects. Implicit solvent models treat the solvent as a continuous medium with a defined dielectric constant, which can affect the stability of charged or polar species like transition states. Explicit solvent models involve including individual solvent molecules in the calculation, providing a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding.

For a reaction involving this compound, these models could predict how changing the solvent from a polar protic one (like ethanol) to a nonpolar one (like toluene) would alter the activation energy and potentially favor different reaction pathways or product distributions. However, no specific computational investigations on solvent effects for this compound's reactions are currently available.

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

To build a QSAR model for a series of indazole derivatives including this compound, one would first calculate a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (e.g., LogP), and electronic properties (e.g., partial charges). A mathematical equation is then developed using statistical methods to correlate these descriptors with the observed biological activity (e.g., IC50 values).

Such a model could predict the activity of new, unsynthesized indazole analogs and guide the design of more potent compounds. The model's predictive power is typically assessed using statistical metrics like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). As no QSAR studies specifically including and analyzing this compound have been published, no model data or relevant descriptors can be provided.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Foundational SAR Principles of Indazole-Based Compounds

The indazole ring system, consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring, serves as a critical pharmacophore. It primarily exists in two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H form being the more thermodynamically stable and predominant tautomer. nih.gov The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on this bicyclic core. nih.govnih.gov

Key SAR principles for the indazole scaffold include:

Importance of Substitution Patterns: The molecular shape and electrostatic distribution, dictated by substituent placement, play a pivotal role in enzyme and receptor recognition. researchgate.net

Role of Nitrogen Atoms: The nitrogen atoms of the pyrazole ring (N1 and N2) are crucial for forming key binding interactions with biological targets. For instance, these nitrogens can engage in hydrogen bonding with receptors like human monoamine oxidase B (hMAO-B). nih.gov

Significance of C3 and C6 Positions: SAR studies have frequently identified the C3 and C6 positions as critical for modulating inhibitory activities. The introduction of aryl groups at these positions has been shown to be essential for the potency of certain inhibitors. nih.gov

Versatility of the Scaffold: The indazole ring is known to tolerate a wide variety of substituents at different positions, allowing for extensive chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties. nih.gov

Specific SAR of 1-(prop-2-en-1-yl)-1H-indazol-6-amine Derivatives

The compound this compound features a 6-aminoindazole core, substituted at the N1 position with a prop-2-en-1-yl (allyl) group. The SAR for derivatives of this compound is determined by modifications at the N1-position, the C6-amine, and other positions on the indazole ring.

The prop-2-en-1-yl group is a small, flexible, three-carbon unsaturated chain. Its role can be understood by considering general principles of N1-alkylation:

Linker Function: In many indazole-based inhibitors, the N1-substituent acts as a linker to connect the core scaffold to another pharmacophoric element or to probe a specific pocket in the target's binding site. For example, a structure-based design of PARP-1 inhibitors involved introducing a three-carbon linker at the N1 position of an indazole-3-carboxamide, which led to a significant increase in activity. nih.gov

Conformational Effects: The flexibility of the allyl group can allow the indazole core to adopt an optimal orientation within the binding site of a target protein.

Physicochemical Properties: The introduction of the non-polar allyl group can alter the compound's lipophilicity, which in turn affects its solubility, cell permeability, and pharmacokinetic properties.

The primary amine at the C-6 position is a key functional group that can heavily influence molecular interactions. It can act as a hydrogen bond donor, a common and critical interaction for ligand-receptor binding.

Modifications to the C6-amine can lead to significant changes in activity:

Hydrogen Bonding: The -NH2 group can form one or two hydrogen bonds with acceptor groups (e.g., carbonyl oxygens, carboxylates) in a protein's active site.

Derivatization: Acylation or alkylation of the C6-amine would alter its hydrogen-bonding capacity and introduce different steric and electronic features. This is a common strategy to explore the chemical space around this position and optimize binding.

Scaffold for Further Elaboration: The amine can serve as a chemical handle for attaching larger substituents to explore additional binding pockets. This approach has been used in the design of inhibitors for targets like ROCK-II, where piperidine (B6355638) and piperazine (B1678402) moieties were linked to the indazole core via an amino group. nih.govresearchgate.net

While the N1 and C6 positions are critical for this compound, substitutions at other positions on the benzene portion of the indazole ring (C3, C4, C5, and C7) are also vital for fine-tuning ligand-target interactions. nih.govnih.gov

The following table summarizes the observed impact of substitutions at various positions on the indazole ring based on published research findings.

| Position | Type of Substitution | Observed Impact on Activity | Target Class Example | Reference |

| C3 | Aryl groups, Carbohydrazide moieties | Often crucial for potent inhibitory activity. | IDO1, Kinases | nih.gov |

| C4 | Various small groups | Plays a crucial role in modulating activity. | IDO1 | nih.gov |

| C5 | Aromatic rings | Increasingly explored to discover highly active and selective inhibitors. | Kinases | nih.govresearchgate.net |

| C6 | Aryl groups | Can be essential for inhibitory potency. | Various | nih.gov |

Strategies for Rational Molecular Design and Lead Optimization

The development of potent and selective indazole-based compounds relies on rational design strategies that leverage structural information and SAR data. Techniques such as structure-based drug design (SBDD), molecular docking, and scaffold morphing are frequently employed to guide the medicinal chemistry effort. nih.govnih.gov

Fragment-Based Drug Design (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds. nih.gov This approach begins by screening libraries of small, low-molecular-weight molecules, or "fragments," for weak binding to a biological target. pharmacelera.com Because of their simplicity, fragments can explore chemical space more efficiently than larger, more complex molecules used in traditional high-throughput screening (HTS). pharmacelera.com

The FBDD process typically involves:

Fragment Screening: Identifying low-affinity but high-quality fragment hits that bind to the target, often using biophysical techniques like NMR or X-ray crystallography. bu.edu

Hit-to-Lead Optimization: Growing, linking, or merging these initial fragment hits to increase their size, complexity, and, consequently, their potency and selectivity. pharmacelera.combu.edu

The 6-aminoindazole core of this compound is an excellent example of a fragment-like scaffold. FBDD campaigns have successfully identified aminoindazole fragments as starting points for potent inhibitors. For instance, an FBDD approach led to the discovery of an aminoindazole as a highly ligand-efficient inhibitor of phosphoinositide-dependent kinase-1 (PDK1). nih.gov Similarly, an indazole fragment was identified and optimized into a potent AXL kinase inhibitor, demonstrating the utility of this scaffold in FBDD. nih.gov In such a campaign, a 6-aminoindazole fragment might be identified first, with subsequent optimization efforts leading to the addition of the N1-prop-2-en-1-yl group to enhance binding affinity.

Scaffold Hopping Approaches

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel molecular frameworks with similar biological activity to known active compounds, often with the goal of improving properties such as potency, selectivity, or patentability. The indazole nucleus, which is the core of "this compound," is a classic example of a successful scaffold hop from the indole (B1671886) framework. rsc.org

The rationale for this hop lies in the bioisosteric relationship between indole and indazole. By replacing the carbon atom at position 2 of the indole ring with a nitrogen atom, an indazole is formed. This subtle change maintains a similar three-dimensional shape and arrangement of hydrogen bond donors and acceptors, allowing the new scaffold to fit into the same binding pockets as the original. However, the introduction of the nitrogen atom significantly alters the electronic properties, solubility, and metabolic stability of the molecule, which can lead to improved drug-like characteristics.

An example of this strategy was successfully employed to convert Myeloid Cell Leukemia-1 (MCL-1) selective inhibitors based on an indole core into dual inhibitors of both MCL-1 and B-cell lymphoma 2 (BCL-2). rsc.org This demonstrates the power of using the indazole scaffold to modulate target selectivity.

| Scaffold | Core Structure | Key Features | Application Example |

|---|---|---|---|

| Indole |  | - Aromatic bicyclic heterocycle

| Core of early MCL-1 selective inhibitors rsc.org |

| Indazole |  | - Bioisostere of indole

| Used to develop dual MCL-1/BCL-2 inhibitors rsc.org |

Bioisosteric Replacement and Homologation Studies

Bioisosteric replacement and homologation are fundamental techniques for optimizing lead compounds. Bioisosterism involves substituting a functional group with another that has similar physical or chemical properties, aiming to enhance potency, selectivity, or pharmacokinetic parameters. Homologation, a specific type of structural modification, involves systematically increasing the length of a carbon chain (e.g., by adding methylene (B1212753) groups) to probe the steric limits of a binding pocket.

For "this compound," these strategies could be applied to its key functional groups:

The 6-amino group: This primary amine is a hydrogen bond donor and a potential site for metabolic modification. It could be replaced with various bioisosteres to fine-tune interactions with a target protein.

The N-1 allyl group: The length and nature of the alkyl chain at the N-1 position can be systematically altered (homologation) to optimize van der Waals interactions within a binding site. Replacing the prop-2-en-1-yl (allyl) group with other substituents like cyclopropylmethyl or butyl groups can significantly impact activity. sigmaaldrich.com

In a study focused on developing neuroprotective monoamine oxidase B (MAO-B) inhibitors, researchers utilized bioisosteric replacement on an indazole scaffold. They replaced an amide linker with a 1,2,4-oxadiazole (B8745197) ring, which resulted in the most potent and selective inhibitor in the series. nih.gov This highlights how modifying substituents on the indazole core can lead to significant gains in performance.

| Original Group | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Amine (-NH₂) | Hydroxyl (-OH) | Maintains hydrogen bonding capability, alters electronics. |

| Amine (-NH₂) | Methylamino (-NHCH₃) | Increases lipophilicity, may introduce steric bulk. |

| Amine (-NH₂) | Fluoro (-F) | Acts as a weak hydrogen bond acceptor, blocks metabolism. |

| Amide (-CONH₂) | 1,2,4-Oxadiazole | Improves metabolic stability and cell permeability. nih.gov |

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD)

Structure-based drug design (SBDD) and ligand-based drug design (LBDD) are powerful computational methods used to guide the rational optimization of drug candidates. nih.gov

SBDD relies on the known three-dimensional structure of a target protein, typically determined by X-ray crystallography or NMR. This allows medicinal chemists to visualize how a compound, such as an indazole derivative, binds to its target. This knowledge informs the design of new analogs with improved affinity and selectivity. For instance, SBDD has been used to guide the optimization of indazole-containing inhibitors for targets like epidermal growth factor receptor (EGFR) kinase. nih.gov

LBDD is employed when the structure of the target is unknown. It uses the structures of a set of known active ligands to derive a pharmacophore model, which defines the essential structural features required for biological activity. This model can then be used to design new molecules or to search databases for novel hits.

The indazole scaffold is frequently featured in SBDD and LBDD campaigns due to its versatility as a "hinge-binding" motif in many kinase inhibitors. nih.govmdpi.com The nitrogen atoms of the pyrazole ring portion of indazole can form critical hydrogen bonds with the backbone of the kinase hinge region. SBDD studies allow for the precise positioning of the indazole core and the rational design of substituents at positions like N-1 and C-6 to exploit other nearby pockets for additional affinity and selectivity. For example, the design of potent FMS-like tyrosine kinase 3 (FLT3) inhibitors involved the rational synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives, guided by an understanding of the target's structure. nih.gov

| Design Method | Target Class | Key Findings & Rationale | Reference |

|---|---|---|---|

| Structure-Guided Design | Protein Kinases (e.g., EGFR, ERK1/2) | The indazole core acts as an effective hinge-binding scaffold. Substituents are optimized to interact with specific sub-pockets of the ATP-binding site. | nih.gov |

| Fragment-Based Lead Discovery & SBDD | Ubiquitin Specific Protease 7 (USP7) | Identified indazole-containing ligands that bind to the "palm" region of the catalytic domain, which were then optimized using structural information. | nih.gov |

| Rational Design | FMS-like tyrosine kinase 3 (FLT3) | Structural optimization of indazole-benzimidazole hybrids led to potent inhibitors against wild-type and mutant forms of the kinase. | nih.gov |

| Crystal Structure Analysis | Protein Kinase C-zeta (PKC-ζ) | Crystal structures of indazole-based inhibitors bound to a related kinase (CDK-2) informed the design of analogs with improved potency and selectivity for PKC-ζ. | colby.edu |

In Vitro Biological Activity and Mechanistic Investigations

Enzyme Inhibition Studies (Cell-Free and Cell-Based Assays)

No studies reporting the kinase inhibitory activity of 1-(prop-2-en-1-yl)-1H-indazol-6-amine were identified.

For context, the 1H-indazol-6-amine scaffold is present in compounds investigated as potent kinase inhibitors. For instance, a series of N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been synthesized and evaluated as highly potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication. nih.gov One such derivative, compound K22, demonstrated exceptional PLK4 inhibitory activity with an IC50 value of 0.1 nM. nih.gov Furthermore, other indazole-containing molecules have been explored as inhibitors of pan-Pim kinases and phosphoinositide-dependent kinase-1 (PDK1), underscoring the versatility of the indazole core in targeting various kinases. nih.gov

There is no available data on the modulation of Indoleamine 2,3-dioxygenase 1 (IDO1) or DNA Gyrase by this compound.

Notably, the 6-aminoindazole framework has been a foundational structure for the design of IDO1 inhibitors. researchgate.net IDO1 is a significant enzyme in tumor immune evasion, making it an attractive target for cancer immunotherapy. nih.gov Research into related derivatives, such as N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, has shown remarkable suppression of IDO1 protein expression, confirming that the scaffold is relevant for targeting this enzyme. researchgate.net

Cellular Antiproliferative Activity and Apoptosis Induction (in vitro)

No specific antiproliferative data for this compound against the specified cancer cell lines was found.

As a point of reference, related 6-aminoindazole derivatives have demonstrated antiproliferative effects. The compound N-(4-fluorobenzyl)-1H-indazol-6-amine showed inhibitory activity against the human colorectal cancer cell line HCT116 with an IC50 value of 14.3 µM. researchgate.net In another study, the PLK4 inhibitor K22, which features the N-(1H-indazol-6-yl)benzenesulfonamide core, displayed potent anti-proliferative effects against the MCF-7 breast cancer cell line with an IC50 of 1.3 µM. nih.gov

The cellular mechanism of action for this compound has not been reported.

Mechanistic studies on related indazole-based compounds provide insight into potential activities. The PLK4 inhibitor K22 was found to induce apoptosis and arrest MCF-7 cell division in the G2/M phase, a mechanism consistent with the inhibition of centrosome replication. nih.gov The proper regulation of centriole duplication is critical for maintaining genomic integrity, and its dysregulation is a hallmark of many cancers. nih.govpreprints.org Proteins like PLK4 are master regulators of this process, making them key therapeutic targets. nih.govnih.gov

Receptor Binding and Ligand-Receptor Interaction Studies (in vitro)

No studies on receptor binding for this compound were found in the reviewed literature. The indazole scaffold is present in molecules designed to target various receptors, such as the serotonin (B10506) 5-HT2 receptor, but specific data for the title compound is unavailable. nih.gov

Serotonin Receptor Agonism/Antagonism (e.g., 5-HT2C)

Research into the interaction of indazole derivatives with serotonin receptors is an active field, particularly for developing treatments for neurological and psychiatric disorders. nih.govmdpi.com Studies have identified certain 1-(2-aminopropyl)-1H-indazole analogues as potent 5-HT2 receptor agonists. nih.gov For instance, the compound 1-((S)-2-Aminopropyl)-1H-indazol-6-ol was identified as a potent agonist for the 5-HT2 receptor family with an EC₅₀ value of 42.7 nM. nih.gov However, specific data detailing the agonistic or antagonistic activity of this compound at the 5-HT2C receptor or other serotonin receptor subtypes is not available in the reviewed literature. The functional role of the N-1 prop-2-en-1-yl (allyl) group in modulating serotonin receptor affinity for the 6-aminoindazole scaffold remains to be experimentally determined.

Antimicrobial and Antiparasitic Activity Assessments (in vitro)

The indazole core is present in various compounds investigated for their therapeutic properties, including antimicrobial and antiparasitic effects.

Antibacterial Activity (e.g., against E. coli, S. aureus, S. typhimurium)

There is no specific in vitro data available from the reviewed scientific literature regarding the antibacterial activity of this compound against key pathogenic bacteria such as Escherichia coli, Staphylococcus aureus, or Salmonella typhimurium. While other classes of chemical compounds have demonstrated activity against these bacteria, the efficacy of this specific indazole derivative has not been reported. nih.govnih.gov

Antifungal Activity (e.g., against phytopathogenic fungi)

The potential of novel chemical entities for use as fungicides is a significant area of agricultural research. mdpi.com However, the scientific literature lacks specific studies on the in vitro antifungal activity of this compound against any phytopathogenic fungi.

Antimalarial Activity (e.g., against Plasmodium falciparum)

The search for new antimalarial agents is critical due to the rise of drug-resistant strains of Plasmodium falciparum. researchgate.netnih.gov Various chemical scaffolds, including benzothiazoles, have been evaluated for their antiplasmodial properties. researchgate.net Despite the broad interest in novel antimalarial compounds, no in vitro studies assessing the efficacy of this compound against P. falciparum have been found in the reviewed literature.

Fluorescent Probe Development and Sensing Applications

Fluorescent probes are valuable tools in biological research and diagnostics for detecting and imaging specific ions or molecules. nih.govmdpi.com The development of these sensors often involves synthesizing molecules with specific fluorophores that exhibit changes in their emission properties upon binding to a target analyte. While various heterocyclic structures are employed in the design of such probes, there is no published research describing the use or development of this compound as a fluorescent probe or for any chemical sensing applications. researchgate.net

Analytical Methodologies for 1 Prop 2 En 1 Yl 1h Indazol 6 Amine and Its Derivatives

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of indazole derivatives. The choice of technique depends on the specific analytical goal, such as purity determination, quantification, or monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and determining the concentration of "1-(prop-2-en-1-yl)-1H-indazol-6-amine" and its analogs. Reversed-phase HPLC (RP-HPLC) is commonly utilized, where a nonpolar stationary phase is paired with a polar mobile phase.

Detailed research findings indicate that for structurally similar imidazole (B134444) and indazole derivatives, C18 columns are effective stationary phases. researchgate.net The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, such as ammonium (B1175870) acetate, which helps to achieve optimal separation. mdpi.com Detection is typically performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance. researchgate.net For quantitative analysis, a calibration curve is constructed using standards of known concentrations to determine the amount of the target compound in a sample.

Table 1: Illustrative HPLC Parameters for Analysis of Indazole Derivatives

| Parameter | Condition | Reference |

|---|---|---|

| Column | C18 reversed-phase (e.g., 250 mm × 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile/Methanol/Aqueous Buffer (e.g., 40 mM NH₄OAc) | mdpi.com |

| Flow Rate | 0.4 - 1.0 mL/min | researchgate.netmdpi.com |

| Column Temperature | 35 °C | mdpi.com |

| Detection | UV at 220 nm or 254 nm | researchgate.netmdpi.com |

| Internal Standard | Sulfamethoxazole (for quantification) | researchgate.net |

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable indazole derivatives. nih.gov For compounds like "this compound," which may have limited volatility due to the amine group, derivatization might be necessary to enhance its thermal stability and chromatographic behavior. gdut.edu.cn This process involves converting the amine group into a less polar and more volatile derivative.

GC methods provide high resolution and sensitivity, making them suitable for identifying and quantifying trace impurities. gdut.edu.cn The choice of the capillary column is critical, with nonpolar or medium-polarity columns often being employed. A flame ionization detector (FID) is commonly used for quantification due to its wide linear range, while MS provides structural information for definitive identification. researchgate.net

Table 2: General GC Parameters for Analysis of Imidazole/Indazole-like Compounds

| Parameter | Condition | Reference |

|---|---|---|

| Column | Capillary column (e.g., (5% phenyl)-95% methyl polysiloxane) | researchgate.net |

| Injector | Split/splitless | researchgate.net |

| Carrier Gas | Nitrogen or Helium | researchgate.net |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | researchgate.netgdut.edu.cn |

| Derivatization | May be required for non-volatile amines (e.g., using isobutyl chloroformate) | gdut.edu.cn |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective method for monitoring the progress of chemical reactions in real-time, such as the synthesis of "this compound". nih.govsemanticscholar.org By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) alongside the starting materials, chemists can qualitatively track the consumption of reactants and the formation of the product.

A suitable mobile phase (eluent), usually a mixture of organic solvents, is chosen to achieve good separation between the starting material, product, and any byproducts. Visualization is typically achieved under UV light, or by using a staining agent if the compounds are not UV-active. The relative retention factor (Rf) values of the spots provide information about the components of the reaction mixture.

Spectrometric Quantification Methods

Spectrometric methods are widely used for the quantification of compounds based on their interaction with electromagnetic radiation.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a straightforward and accessible technique for quantifying compounds that contain chromophores—parts of a molecule that absorb light in the UV-visible range (200-800 nm). msu.edu The indazole ring system in "this compound" is a chromophore, making this technique suitable for its analysis.

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. To quantify the compound, a calibration curve of absorbance versus concentration is prepared using standard solutions. The absorption spectrum of 6-aminoindazole, a closely related compound, shows distinct absorption maxima that are influenced by the solvent. niscpr.res.in This solvent dependency highlights the importance of consistent experimental conditions for accurate quantification.

Table 3: Absorption Maxima (λmax) for 6-Aminoindazole in Various Solvents

| Solvent | Absorption Maxima (λmax) in nm | Reference |

|---|---|---|

| Cyclohexane | 246, 252, 292, 302 | niscpr.res.in |

| Acetonitrile | 247, 253, 305 | niscpr.res.in |

| Methanol | 218, 250, 310 | niscpr.res.in |

| Water | 218, 248, 308 | niscpr.res.in |

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can be used for the analysis of fluorescent compounds, known as fluorophores. Many indazole derivatives exhibit fluorescence, and their emission properties can be influenced by substituents on the indazole ring and the solvent environment. researchgate.netresearchgate.netnih.gov The amino group at the 6-position of "this compound" is expected to influence its fluorescent properties.

Studies on 6-aminoindazole have shown that its fluorescence spectrum is significantly affected by the solvent's polarity and hydrogen-bonding capacity. niscpr.res.in For instance, the fluorescence emission is red-shifted (moves to longer wavelengths) as the polarity and hydrogen-bonding ability of the solvent increase. niscpr.res.in This sensitivity can be exploited for developing quantitative methods and for probing the microenvironment of the molecule. The quantum yield, a measure of the fluorescence efficiency, is also a key parameter that can be determined. nih.gov

Table 4: Fluorescence Maxima (λmax) for 6-Aminoindazole in Various Solvents

| Solvent | Fluorescence Maxima (λmax) in nm | Reference |

|---|---|---|

| Cyclohexane | 320 | niscpr.res.in |

| Acetonitrile | 370 | niscpr.res.in |

| Methanol | 385 | niscpr.res.in |

| Water | 385 | niscpr.res.in |

Purity Assessment and Impurity Profiling

Purity assessment and impurity profiling are critical components of the chemical analysis of this compound. These processes ensure the identity and purity of the compound and identify any unwanted substances. rroij.com A combination of chromatographic and spectroscopic techniques is typically employed for a comprehensive evaluation. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity determination due to its high resolution and sensitivity. ijprajournal.com A typical HPLC method for this compound would involve a reversed-phase column (e.g., C18) with a gradient elution system. The mobile phase could consist of an aqueous buffer (e.g., ammonium acetate) and an organic solvent like acetonitrile or methanol. researchgate.netoeno-one.eu Detection is commonly performed using a Diode Array Detector (DAD) or an Ultraviolet (UV) detector set at a wavelength where the indazole core exhibits strong absorbance. nih.gov

For impurity profiling, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. ijprajournal.com LC-MS allows for the separation of impurities by HPLC followed by their mass analysis, which aids in their identification and structural elucidation. nih.gov An LC-MS method could utilize an electrospray ionization (ESI) source in positive ion mode, which would protonate the analyte and its impurities, allowing for the determination of their molecular weights. rroij.com

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for the analysis of volatile and semi-volatile impurities that may be present from the synthesis process. ijprajournal.comthermofisher.com The sample would be vaporized and separated on a capillary column before being detected by a mass spectrometer. The resulting fragmentation patterns can be compared against spectral libraries to identify unknown impurities. thermofisher.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the structural elucidation of the main compound and any significant impurities. researchgate.netnih.gov Both 1H and 13C NMR spectra provide detailed information about the molecular structure. ipb.pt Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish connectivity within the molecule and confirm the structure of any isolated impurities. wpmucdn.com

Table 1: Hypothetical HPLC Method Parameters for Purity Assessment of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Table 2: Potential Impurities in this compound and their Characterization Data (Hypothetical)

| Impurity Name | Potential Origin | Retention Time (min) | [M+H]⁺ (m/z) |

| 1H-Indazol-6-amine | Starting material | 3.5 | 134.06 |

| 3-bromo-prop-1-ene | Reagent | Volatile | N/A (GC-MS) |

| Di-allylated indazole | Side reaction | 15.2 | 214.13 |

| Oxidized derivative | Degradation | 11.8 | 189.08 |

Development of Robust Analytical Protocols

The development of robust analytical protocols is a systematic process that ensures the resulting methods are reliable, accurate, and reproducible for their intended purpose. psu.edu This process involves method optimization and validation in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH). isroset.org

Method development begins with selecting the appropriate analytical technique based on the properties of this compound and its potential impurities. psu.edu For an HPLC method, parameters such as the column chemistry, mobile phase composition and pH, gradient profile, and detector wavelength are systematically optimized to achieve good resolution, peak shape, and sensitivity. pensoft.net

Once the method is optimized, it must be validated to demonstrate its suitability. ijraset.comsciforschenonline.org Validation involves assessing several key performance characteristics: isroset.org

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ijraset.com This is often demonstrated by analyzing spiked samples or by performing stress testing on the drug substance to generate degradation products.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. nih.gov This is determined by analyzing a series of dilutions of a standard solution and plotting the response versus concentration. nih.gov

Accuracy: The closeness of test results obtained by the method to the true value. nih.gov Accuracy is typically assessed by analyzing samples with known concentrations of the analyte (e.g., spiked placebo) and calculating the percent recovery. sciforschenonline.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. sciforschenonline.org Precision is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision). pensoft.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. sciforschenonline.org This provides an indication of its reliability during normal usage.

Table 3: Validation Parameters for a Hypothetical HPLC Assay of this compound

| Parameter | Acceptance Criteria | Hypothetical Result |

| Specificity | No interference at the retention time of the main peak | Complies |

| Linearity (R²) | ≥ 0.999 | 0.9995 |

| Range (µg/mL) | 1 - 100 | 1 - 100 |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (RSD%) | ||

| - Repeatability | ≤ 2.0% | 0.8% |

| - Intermediate Precision | ≤ 2.0% | 1.2% |

| LOD (µg/mL) | Report | 0.1 |

| LOQ (µg/mL) | Report | 0.3 |

| Robustness | No significant change in results | Complies |

By following these principles of purity assessment, impurity profiling, and robust method development and validation, the quality and consistency of this compound can be assured for its intended applications.

Patent Landscape and Future Research Directions

Analysis of Patent Literature Pertaining to 1-(prop-2-en-1-yl)-1H-indazol-6-amine and Broader Indazole Applications

While patents specifically naming this compound are not extensively documented in mainstream literature, the broader patent landscape for indazole derivatives is vast and indicative of intense research and development activity. researchgate.netontosight.ai The indazole nucleus is recognized for its pharmacological importance, forming the basic structure for a multitude of compounds with significant therapeutic potential. nih.govconsensus.app An analysis of patents published between 2013 and 2017 alone identified dozens of filings for indazole derivatives, highlighting their perceived value in drug discovery. nih.govconsensus.app

The patent literature reveals that the primary area of innovation for indazole-based compounds is in the development of protein kinase inhibitors. researchgate.netnih.gov These compounds are central to treating a variety of diseases, most notably cancer. nih.govrsc.org Key areas of focus include:

Oncology : A significant number of patents describe indazole derivatives as potent anticancer agents. nih.govrsc.org These compounds often target receptor tyrosine kinases that mediate angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs). nih.govnih.govgoogle.com Marketed drugs like Axitinib and Pazopanib are testaments to the success of this strategy. researchgate.netnih.gov Patents also cover inhibitors for other kinases implicated in cancer, such as cyclin-dependent kinases (CDKs), Aurora kinases, and Pim kinases. nih.govgoogle.comresearchgate.net

Inflammation and Autoimmune Diseases : Indazole derivatives have been patented for their anti-inflammatory properties. nih.govresearchgate.net This includes the inhibition of kinases involved in immune response signaling pathways, such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). google.com

Neurological Disorders : Research has led to patents for indazole compounds targeting the central nervous system. nih.govconsensus.app Applications include treatments for neurodegenerative diseases and pain management, with some derivatives designed as cannabinoid (CB1) receptor agonists. google.com

Infectious Diseases : Emerging patent activity includes the development of indazole derivatives as novel antibacterial agents, such as inhibitors of bacterial DNA Gyrase B, which represents a new mechanism to combat antibiotic resistance. nih.gov

Patented Therapeutic Targets for Indazole Derivatives

| Therapeutic Area | Key Protein Targets | Example Indication | Reference |

|---|---|---|---|

| Oncology | VEGFR, FGFR, CDKs, Aurora Kinases, Pim Kinases, Bcr-Abl | Kidney, Breast, and Lung Cancer | nih.govnih.govresearchgate.net |

| Inflammation | IRAK4, Other Inflammatory Kinases | Rheumatoid Arthritis | google.comgoogle.com |

| Neurology | Cannabinoid (CB1) Receptors | Pain, Neurodegeneration | nih.govgoogle.com |

| Infectious Disease | Bacterial DNA Gyrase B | Bacterial Infections (e.g., MRSA) | nih.gov |

The trend in patent filings for indazole derivatives has been robust, with over 1,000 patents filed in the last decade, signaling strong and sustained commercial interest. ontosight.ai This interest is driven by the clinical and commercial success of several FDA-approved drugs containing the indazole scaffold, including Axitinib, Pazopanib, and Niraparib. nih.govrsc.org The continued exploration of new biological targets and therapeutic applications ensures that the patent landscape will remain active. Pharmaceutical companies are heavily invested in developing indazole-based compounds, aiming to create more effective treatments for a wide range of diseases. ontosight.ai This sustained commercial interest fuels further research and development, creating a positive feedback loop of innovation.

Emerging Research Areas for Indazole Derivatives

Beyond the well-established areas of kinase inhibition for oncology, research into indazole derivatives is expanding into novel biological and technological domains.

Researchers are actively seeking to develop indazole derivatives that modulate new biological targets to address unmet medical needs. researchgate.net Recent efforts have focused on designing inhibitors for targets such as indoleamine-2,3-dioxygenase1 (IDO1), hypoxia-inducible factor-1 (HIF-1), and carbonic anhydrases, all of which are relevant to cancer therapy but represent different mechanisms of action. researchgate.net The development of dual- or multi-target inhibitors is another emerging trend, with the goal of creating more potent therapies that can overcome drug resistance. researchgate.netgoogle.com Furthermore, the indazole scaffold is being explored for its potential to treat a wider array of conditions, including parasitic infections and viral diseases. researchgate.netaustinpublishinggroup.com

While the primary focus of indazole research remains pharmaceutical, there is emerging interest in its application in materials science. ontosight.ai For example, indazole-based polymers are being investigated for their potential use in organic light-emitting diodes (OLEDs), which could lead to more efficient and flexible electronic displays. ontosight.ai

Additionally, the structural features of nitrogen-containing heterocycles like indazole make them suitable candidates for the development of chemosensors. Related compounds such as imidazole (B134444) and thiazole (B1198619) derivatives have been successfully employed as fluorescent sensors for the detection of metal ions like Zn2+. researchgate.netnih.gov This suggests a potential future application for appropriately functionalized indazole derivatives in creating selective and sensitive sensors for environmental or biological monitoring. rsc.org

Challenges and Opportunities in Indazole-Based Chemical Research

The field of indazole chemistry, while mature, still presents significant challenges and opportunities for innovation.

Challenges : A primary challenge lies in the synthesis of indazole derivatives. researchgate.netresearchgate.net Developing efficient, scalable, and regioselective methods to produce specific isomers (N1- vs. N2-substituted) remains a key focus. google.compnrjournal.com Traditional multi-step syntheses can be low-yielding, prompting a need for more modern and "green" chemistry approaches. ontosight.aiingentaconnect.com In the therapeutic realm, overcoming acquired drug resistance to indazole-based kinase inhibitors is a major clinical challenge that drives the search for next-generation compounds. researchgate.net

Opportunities : The versatility of the indazole scaffold presents immense opportunities. There is significant potential to discover new derivatives with novel mechanisms of action, particularly against new biological targets. researchgate.netnih.gov The opportunity to design more selective kinase inhibitors or, conversely, rationally designed multi-target inhibitors could lead to more effective and durable clinical responses. nih.govresearchgate.net Modifying the core structure and exploring new substitutions can yield compounds with improved potency and pharmacokinetic properties. researchgate.net Furthermore, expanding the application of indazoles into materials science and diagnostics represents a largely untapped area for future growth. ontosight.ai

Broader Academic Impact and Societal Relevance